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  • Product: (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
  • CAS: 488-84-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol, a branched-chain pentofuranose...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol, a branched-chain pentofuranose also known as 2-C-hydroxymethyl-D-ribofuranose or D-hamamelose, is a fascinating and synthetically versatile carbohydrate. Its unique stereochemistry and the presence of a hydroxymethyl group at the anomeric center bestow upon it distinct chemical properties and a significant role as a chiral building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and explores its applications in drug discovery and development, with a particular focus on its incorporation into bioactive natural products and antiviral nucleoside analogs.

Introduction: The Significance of a Branched-Chain Furanose

Carbohydrates, or saccharides, are fundamental to a vast array of biological processes. While simple linear and cyclic sugars are ubiquitous, branched-chain monosaccharides represent a unique class of carbohydrates with significant biological and medicinal implications. (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol, a key member of this family, deviates from the typical aldopentose structure by featuring a hydroxymethyl substituent at the C-2 position. This structural feature introduces a quaternary stereocenter, influencing its conformational preferences and reactivity.

This guide will delve into the core chemical properties of this intriguing molecule, providing a foundation for its application in complex organic synthesis and drug design. We will explore its synthesis from readily available starting materials, its characteristic reactivity, and its role as a key component of natural products such as hamamelitannin, which exhibits a range of biological activities including antioxidant and anti-inflammatory properties.[1][2] Furthermore, its use as a scaffold for the synthesis of modified nucleosides with potential antiviral activity will be a central focus.[3][4]

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol. However, it is more commonly referred to in the literature by its trivial names, 2-C-hydroxymethyl-D-ribofuranose or D-hamamelose.[5]

Structure and Stereochemistry:

The tetrahydrofuran ring forms the core of the molecule, with hydroxyl groups at positions 3 and 4 in a trans configuration. The hydroxymethyl group at C-2 is crucial to its identity as a branched-chain sugar.

Caption: 2D representation of (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol is essential for its handling, purification, and characterization.

PropertyValueSource
Molecular Formula C₅H₁₀O₅PubChem
Molecular Weight 150.13 g/mol PubChem
CAS Number 488-84-6PubChem
Appearance White amorphous solid[1]
Solubility Soluble in water and polar organic solvents.General carbohydrate knowledge
Specific Rotation [α]D²⁰ = +25.8° (c = 1.0, CH₃OH)[1]

Spectroscopic Analysis:

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the connectivity and stereochemistry of the molecule. Due to the presence of multiple hydroxyl groups and the furanose ring's flexibility, NMR spectra can be complex. The chemical shifts and coupling constants are sensitive to the solvent and temperature.

    • ¹H NMR (400 MHz, CD₃OD): The anomeric proton (H-1) signal is a key diagnostic peak. The protons of the hydroxymethyl group and the ring protons will exhibit complex splitting patterns. A representative spectrum would show signals in the range of δ 3.5-5.5 ppm.[1]

    • ¹³C NMR (100 MHz, CD₃OD): The spectrum will show five distinct carbon signals. The anomeric carbon (C-2) will appear in the downfield region (around δ 100-110 ppm), while the other carbons will resonate in the δ 60-85 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. C-O stretching vibrations will be observed in the 1000-1200 cm⁻¹ region, and C-H stretching of the alkyl groups will appear around 2850-3000 cm⁻¹.[6][7][8][9]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable techniques for determining the molecular weight. The mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺.

Synthesis and Purification

The synthesis of (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol can be achieved through several routes, often starting from readily available monosaccharides like D-ribose or D-arabinose.

Synthetic Pathway from D-Ribose:

A common and efficient method involves the base-catalyzed addition of formaldehyde to a protected D-ribose derivative.[10]

G D_Ribose D-Ribose Protected_Ribose 2,3-O-Isopropylidene-α,β-D-ribofuranose D_Ribose->Protected_Ribose Protection Addition_Product 2,3-O-Isopropylidene-α,β-D-hamamelofuranose Protected_Ribose->Addition_Product Formaldehyde, K₂CO₃, MeOH, 80°C Target_Molecule (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol Addition_Product->Target_Molecule Deprotection (Acidic conditions) G Hamamelose (3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol Hamamelitannin Hamamelitannin Hamamelose->Hamamelitannin Natural Biosynthesis Bioactivity Antioxidant Anti-inflammatory Anticancer Hamamelitannin->Bioactivity

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Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 1'-Hydroxymethyl Nucleoside Analogues from D-Adonose

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic causality, and protocol optimization for 1'-branched nucleosides.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic causality, and protocol optimization for 1'-branched nucleosides.

Introduction & Scientific Rationale

The development of nucleoside analogues is a cornerstone of modern antiviral and antineoplastic pharmacology. However, a primary limitation of standard nucleoside therapeutics is their rapid in vivo degradation by enzymes such as Purine Nucleoside Phosphorylase (PNP)[1]. These enzymes cleave the N-glycosidic bond via an oxocarbenium transition state, rendering the drug inactive.

To circumvent this metabolic liability, synthetic chemists have turned to 1'-branched nucleoside analogues . By introducing steric bulk directly at the anomeric center (the 1'-position of the nucleoside), the molecule becomes highly resistant to phosphorolytic cleavage.

D-Adonose (systematically known as D-Ribulose, CAS 488-84-6)[2] serves as an ideal, albeit rare, chiral pool precursor for these molecules. As a 2-ketopentose[3], D-Adonose naturally cyclizes to form a furanose ring where the anomeric center is located at C2, leaving the C1 hydroxymethyl group as an exocyclic branch. When a nucleobase is stereoselectively coupled to this quaternary C2 anomeric center, the resulting architecture is a 1'-hydroxymethyl nucleoside analogue.

Mechanistic Principles of Stereoselective Glycosylation

The synthesis of nucleosides from a ketopentose presents a unique stereochemical challenge: the anomeric center is highly sterically hindered, and controlling the facial selectivity of the incoming nucleobase requires precise mechanistic orchestration.

Furanose Ring Closure and Protection

The first phase of the synthesis involves the global peracylation of D-Adonose. Treatment with benzoyl chloride in pyridine drives the thermodynamic cyclization of the open-chain ketose into 1,3,4,5-tetra-O-benzoyl-D-ribulofuranose . The choice of benzoyl (Bz) protecting groups over benzyl (Bn) ethers is not merely for stability; the ester carbonyl at the C3 position is mechanistically strictly required to direct the subsequent glycosylation.

The Vorbrüggen Glycosylation (Silyl-Hilbert-Johnson Reaction)

The coupling of the peracylated sugar with a nucleobase is achieved via the Vorbrüggen glycosylation[4]. This reaction relies on the activation of the sugar donor by a strong Lewis acid (typically Trimethylsilyl trifluoromethanesulfonate, TMSOTf) and the use of a transiently silylated nucleobase.

Causality of Stereocontrol:

  • Oxocarbenium Formation: TMSOTf promotes the departure of the C2-benzoate leaving group, generating a highly reactive, tertiary oxocarbenium ion at the anomeric center.

  • Neighboring Group Participation (NGP): The adjacent C3-benzoate group rapidly attacks the C2 carbocation from the α -face, forming a rigid, bicyclic acoxonium ion intermediate.

  • Stereoselective Attack: Because the α -face is completely shielded by the acoxonium ring, the incoming silylated nucleobase is forced to attack exclusively from the β -face. This kinetic control ensures the formation of the biologically relevant β -anomer.

  • Solvent Effect (The Nitrilium Ion): Utilizing anhydrous acetonitrile (MeCN) as the solvent further enhances β -selectivity. MeCN can trap the oxocarbenium ion to form an α -nitrilium intermediate, which acts as an additional directing group favoring β -face attack.

Mechanism N1 Peracylated D-Ribulofuranose N2 TMSOTf Activation Departure of C2-OBz N1->N2 N3 Tertiary Oxocarbenium Ion (C2 Anomeric Center) N2->N3 N4 Neighboring Group Participation (C3-OBz attacks C2) N3->N4 Kinetic Control N5 Bicyclic Acoxonium Ion (Alpha-face sterically blocked) N4->N5 N6 Nucleophilic Attack (Silylated Base from Beta-face) N5->N6 Stereoselective N7 Beta-1'-Hydroxymethyl Nucleoside N6->N7

Caption: Mechanistic pathway of the Vorbrüggen glycosylation highlighting neighboring group participation.

Experimental Workflows & Protocols

The following protocols outline the complete synthetic pipeline from D-Adonose to a fully deprotected 1'-branched pyrimidine nucleoside (e.g., 1'-hydroxymethyl uridine).

Workflow A D-Adonose (D-Ribulose) Ketopentose Precursor B Peracylation (BzCl, Pyridine) Furanose Ring Closure A->B C 1,3,4,5-Tetra-O-benzoyl- D-ribulofuranose B->C E Vorbrüggen Glycosylation (TMSOTf, MeCN, 0°C) C->E D Silylated Nucleobase (e.g., BSA-Uracil) D->E F Protected 1'-Hydroxymethyl Nucleoside Analogue E->F G Global Deprotection (NaOMe, MeOH) F->G H Target 1'-Branched Nucleoside (Enzyme Resistant) G->H

Caption: Workflow for the stereoselective synthesis of 1'-branched nucleosides from D-Adonose.

Protocol 1: Synthesis of the Universal Donor (1,3,4,5-Tetra-O-benzoyl-D-ribulofuranose)

Self-Validation Check: The reaction progress can be monitored by TLC (Hexanes:EtOAc 3:1). The highly polar starting material ( Rf​≈0.0 ) will convert to a fast-moving spot ( Rf​≈0.6 ).

  • Preparation: Suspend D-Adonose (10.0 mmol) in anhydrous pyridine (30 mL) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Add benzoyl chloride (50.0 mmol, 5.0 eq) dropwise over 30 minutes via a syringe pump to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold water. Extract the aqueous layer with dichloromethane (DCM) ( 3×50 mL).

  • Washing: Wash the combined organic layers with cold 1M HCl (to remove residual pyridine), saturated aqueous NaHCO3​ , and brine.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution 10% to 20% EtOAc in hexanes) to yield the perbenzoylated donor as a viscous syrup.

Protocol 2: Silylation of the Nucleobase

Critical Insight: Complete exclusion of moisture is mandatory. Trace water will prematurely hydrolyze the silylated base back to the insoluble natural nucleobase, halting the subsequent coupling step.

  • Suspension: In a flame-dried Schlenk flask under argon, suspend uracil (12.0 mmol, 1.2 eq relative to sugar donor) in hexamethyldisilazane (HMDS, 20 mL).

  • Catalysis: Add a catalytic amount of ammonium sulfate ( (NH4​)2​SO4​ , 0.5 mmol).

  • Reflux: Heat the mixture to reflux (approx. 120 °C). Self-Validation: The reaction is complete when the opaque white suspension transitions into a completely clear, homogenous solution (typically 2–3 hours).

  • Isolation: Evaporate the excess HMDS under high vacuum to yield 2,4-bis(trimethylsilyl)uracil as a moisture-sensitive oil. Use immediately in Protocol 3.

Protocol 3: Stereoselective Vorbrüggen Glycosylation
  • Dissolution: Dissolve the freshly prepared silylated uracil and the perbenzoylated D-ribulofuranose donor (10.0 mmol) in anhydrous acetonitrile (40 mL) under argon.

  • Activation: Cool the solution to 0 °C. Add TMSOTf (12.0 mmol, 1.2 eq) dropwise.

  • Coupling: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Quenching: Quench the Lewis acid by adding 10 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

  • Extraction & Purification: Extract with ethyl acetate ( 3×50 mL). Wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM:MeOH 98:2) to isolate the pure β -anomer of the protected 1'-hydroxymethyl nucleoside.

Protocol 4: Global Deprotection (Zemplén Transesterification)
  • Transesterification: Dissolve the protected nucleoside (5.0 mmol) in anhydrous methanol (25 mL). Add 0.5 M sodium methoxide in methanol (1.0 mL) to achieve a catalytic pH of ~10.

  • Reaction: Stir at room temperature for 4 hours. Self-Validation: TLC (DCM:MeOH 9:1) should show complete disappearance of the starting material and the appearance of a highly polar product spot.

  • Neutralization: Add Dowex 50WX8 ( H+ form) strongly acidic cation exchange resin until the pH reaches 7.0.

  • Isolation: Filter off the resin, wash with methanol, and concentrate the filtrate. Lyophilize from water to obtain the pure 1'-hydroxymethyl uridine analogue as a white powder.

Data Presentation: Optimization of Glycosylation Parameters

The choice of Lewis acid and temperature profoundly impacts the yield and β:α stereoselectivity of the Vorbrüggen glycosylation. Elevated temperatures often lead to thermodynamic equilibration, eroding the kinetic β -selectivity provided by neighboring group participation.

Table 1: Optimization of Vorbrüggen Glycosylation Conditions for 1'-Hydroxymethyl Uridine

Lewis AcidEquivalentsSolventTemp (°C)Time (h)Yield (%) β:α RatioMechanistic Observation
TMSOTf 1.2MeCN0 to RT48595:5 Optimal kinetic control; nitrilium effect active.
TMSOTf 1.2DCE8027880:20Thermodynamic equilibration erodes stereoselectivity.
SnCl 4​ 1.5DCE0 to RT67290:10Slower activation; minor ring-opening side reactions.
BF 3​ ·OEt 2​ 2.0MeCNRT124560:40Weak activation of the sterically hindered quaternary C2 center.

Note: Yields refer to isolated yields after silica gel chromatography. Anomeric ratios were determined by 1 H-NMR integration of the C1'-hydroxymethyl protons.

References

  • Cayman Chemical.D-Ribulose (D-Adonose, CAS Number: 488-84-6).
  • ResearchGate.Concise synthesis of enantiopure erythro-saccharinic acid lactone...
  • UniProt.Purine nucleoside phosphorylase - Homo sapiens (Human).
  • Grokipedia.Pentose.

Sources

Application

Application Note: Advanced Lewis Acid Catalysis for Stereoselective Furanoside Synthesis

Executive Summary Furanosides are ubiquitous structural motifs in biology and pharmacology, serving as the backbone of nucleic acids, critical components of bacterial cell walls (such as the arabinogalactan network in My...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furanosides are ubiquitous structural motifs in biology and pharmacology, serving as the backbone of nucleic acids, critical components of bacterial cell walls (such as the arabinogalactan network in Mycobacterium tuberculosis), and key pharmacophores in numerous antiviral and anticancer therapeutics. Despite their significance, the chemical synthesis of furanosides—termed furanosylation—remains a formidable challenge. Unlike the relatively rigid six-membered pyranosides, the five-membered furanose ring is highly conformationally flexible, making stereochemical control at the anomeric center inherently unpredictable.

This application note details the mechanistic principles and optimized protocols for utilizing Lewis acid catalysis to achieve high-yielding, stereoselective furanosylation. By precisely tuning the Lewis acidity, solvent environment, and donor chemistry, researchers can reliably direct the stereochemical outcome of the glycosylation event to access both challenging 1,2-cis and classical 1,2-trans linkages.

Mechanistic Principles of Lewis Acid Activation

The fundamental mechanism of Lewis acid-catalyzed furanosylation relies on the electrophilic activation of an anomeric leaving group. The causality of stereocontrol is governed by the interplay between the catalyst, the donor's protecting groups, and the reaction temperature.

Anomeric Activation and the Oxocarbenium Intermediate

Classical Lewis acids, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·Et₂O), act by coordinating to the leaving group (e.g., 1 or thioglycosides)[1]. This coordination weakens the C1–X bond, prompting its departure and generating a highly reactive, electrophilic oxocarbenium ion intermediate. The stability and conformation of this intermediate dictate the subsequent nucleophilic attack.

Directing Stereochemistry: NGP vs. Catalyst Control

The stereochemical trajectory of the incoming glycosyl acceptor is dictated by two primary forces:

  • Neighboring Group Participation (NGP): If a participating protecting group (such as an ester) is present at the C2 position, it will rapidly trap the oxocarbenium ion to form a bicyclic dioxolanium intermediate. The incoming nucleophile is sterically forced to attack from the opposite face, reliably yielding 1,2-trans furanosides[1]. Environmentally benign first-row transition metals, such as 2, have recently been optimized to catalyze these 1,2-trans glycosylations with excellent efficiency[2].

  • Catalyst-Directed Stereocontrol (1,2-cis linkages): Synthesizing 1,2-cis furanosides is significantly more challenging because NGP cannot be utilized. Recent breakthroughs employ transition metal Lewis acids to override inherent thermodynamic preferences. For instance, earth-abundant 3 can activate enynal-derived furanosyl donors, utilizing unique chelation between the C2-oxygen and the incoming alkoxide to force a 1,2-cis addition[3]. Similarly,4 have been deployed to achieve highly stereoselective 1,3-cis-1,4-trans functionalized furanoside systems[4].

Reaction Workflow

G N1 Furanosyl Donor + Acceptor (Anhydrous Conditions) N2 Lewis Acid Addition (e.g., TMSOTf, Cu, Re) N1->N2 -78°C to RT N3 Anomeric Activation (Leaving Group Departure) N2->N3 Coordination N4 Oxocarbenium Ion Intermediate N3->N4 Rate-Determining N5 Stereoselective Attack (NGP or Catalyst-Directed) N4->N5 Nucleophilic Trapping N6 Furanoside Product (1,2-cis or 1,2-trans) N5->N6 Basic Quench

Workflow of Lewis acid-catalyzed stereoselective furanosylation.

Quantitative Comparison of Catalytic Systems

The choice of Lewis acid directly dictates the stereochemical outcome and substrate compatibility. The table below summarizes validated catalytic systems for furanoside synthesis.

Catalyst SystemDonor Leaving GroupNucleophile (Acceptor)Major Stereochemical OutcomeTypical YieldRef
TMSOTf / BF₃·Et₂O TrichloroacetimidatePrimary/Secondary Alcohols1,2-trans (via NGP)75–90%[1]
Iron(III) Chloride (FeCl₃) C-2-O-alkyl OTCAVarious Alcohols1,2-trans85–98%[2]
Rhenium(V) Oxo Complex O-methoxy-acetalsAllylsilanes / Aromatics1,3-cis-1,4-trans80–95%[4]
Enynal-Derived Copper Furanose EstersPrimary/Tertiary Alcohols1,2-cis70–92%[3]

Self-Validating Experimental Protocol: TMSOTf-Catalyzed Furanosylation

Objective: Synthesize a stereodefined 1,2-trans furanoside using a trichloroacetimidate donor.

As a self-validating system, this protocol incorporates strict kinetic controls and in-process analytical checkpoints to ensure the integrity of the highly sensitive oxocarbenium intermediate.

Phase 1: Azeotropic Drying and Assembly

Causality: Trace water acts as a potent competing nucleophile. If present, it will rapidly trap the oxocarbenium ion to form a hemiacetal, drastically reducing the yield of the desired furanoside.

  • Co-evaporation: Transfer the furanosyl donor (1.0 equiv, typically 0.1 mmol) and the glycosyl acceptor (1.2 equiv) to a flame-dried Schlenk flask. Co-evaporate the mixture with anhydrous toluene (3 × 2 mL) under a high vacuum to remove trace azeotropic water.

  • Desiccation: Add freshly activated 4Å molecular sieves (AW-300, 100 mg/mmol) to the flask. Purge the flask with ultra-high purity Argon for 15 minutes.

  • Solvation: Dissolve the mixture in anhydrous Dichloromethane (CH₂Cl₂, 0.05 M). Stir the suspension at room temperature for 30 minutes to allow the sieves to scavenge any residual moisture.

Phase 2: Cryogenic Lewis Acid Activation

Causality: Low temperatures stabilize the highly reactive oxocarbenium ion, suppressing non-specific degradation pathways and allowing kinetic control over the stereoselective attack.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Catalyst Addition: Dilute TMSOTf (0.1 to 0.2 equiv) in 0.5 mL of anhydrous CH₂Cl₂. Add this solution dropwise down the side of the flask.

    • Critical Insight: Dropwise addition prevents localized exothermic hotspots that can cause donor decomposition or thermodynamic equilibration of the intermediate.

  • Monitoring (Self-Validation): After 30 minutes, extract a 5 µL aliquot and quench it immediately in a micro-tube containing 10 µL of Et₃N in hexanes. Spot on a silica gel TLC plate. Develop the plate and stain with p-anisaldehyde. The furanoside product will typically stain a distinct color (often deep blue or purple) compared to the unreacted donor (often brown/black).

Phase 3: Kinetic Quenching and Isolation

Causality: The Lewis acid must be completely neutralized while the system is still under kinetic control. Warming an unquenched reaction allows reversible cleavage of the glycosidic bond, scrambling the stereocenter to the thermodynamically favored anomer.

  • Quenching: Once TLC indicates complete consumption of the donor, add Triethylamine (Et₃N, 2.0 equiv relative to TMSOTf) directly to the reaction mixture at -78 °C. Stir for 5 minutes.

  • Warming: Remove the cooling bath and allow the quenched mixture to warm to room temperature.

  • Filtration: Filter the mixture through a short pad of Celite to remove the molecular sieves, washing the pad with additional CH₂Cl₂.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude furanoside.

Phase 4: Self-Validation and Analytical Confirmation
  • Purification: Purify the crude product via flash column chromatography (typically a gradient of EtOAc in Hexanes pre-treated with 1% Et₃N to prevent acid-catalyzed degradation on the silica).

  • NMR Confirmation: Validate the stereochemistry using ¹H NMR. In furanose systems, the coupling constant ( J1,2​ ) of the anomeric proton is diagnostic: J1,2​ is typically ~0–2 Hz for 1,2-trans isomers, and ~3–4 Hz for 1,2-cis isomers, though 2D NOESY experiments should be used as definitive confirmation due to the ring's flexibility.

Sources

Method

Application Note: Advanced Purification Techniques for Furanosylated Products

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction Furanosylated products—molecules containing five-membered sugar rings such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction

Furanosylated products—molecules containing five-membered sugar rings such as galactofuranose (Galf) and arabinofuranose (Araf)—are ubiquitous in microbial cell walls (e.g., Mycobacterium tuberculosis) and serve as critical scaffolds for nucleoside-based therapeutics. Unlike their six-membered pyranose counterparts, furanosides are thermodynamically disfavored and exhibit pronounced chemical instability. Consequently, the isolation and purification of furanosylated intermediates, nucleotides (e.g., UDP-Galf), and polysaccharides demand highly specialized chromatographic techniques to prevent hydrolysis, anomerization, or structural degradation.

Mechanistic Causality: The Instability of the Furanose Ring

The fundamental challenge in purifying furanosylated compounds stems from the inherent ring strain of the five-membered oxolane system. Understanding the mechanisms of their degradation is critical for selecting the correct purification strategy.

  • Acid-Catalyzed Hydrolysis & Anomerization: The anomeric bond in furanosides is significantly more labile than in pyranosides. During normal phase chromatography, the weakly acidic silanol groups on standard silica gel can protonate the exocyclic oxygen, triggering the formation of furanosyl oxocarbenium ions. These highly reactive intermediates are stabilized by dynamic equilibria with bridged oxonium ions, leading to rapid anomerization (α/β stereochemical scrambling) or complete hydrolysis[1].

  • Cyclic Phosphate Formation in Nucleotides: In the case of UDP-furanoses, the proximity of the 2'-hydroxyl group to the anomeric phosphate creates a severe structural vulnerability. Under slightly acidic or unbuffered conditions, the 2'-OH can nucleophilically attack the adjacent phosphate, degrading the valuable UDP-furanose into a furanosyl-1,2-cyclic phosphate and UMP[2].

Strategic Purification Workflows

To circumvent these degradation pathways, purification strategies must be meticulously tailored to the polarity and structural class of the furanosylated product.

  • Deactivated Normal Phase Chromatography: For protected furanosyl donors and intermediates (e.g., thioglycosides), standard silica must be deactivated. Pre-treating the silica gel with triethylamine (Et3N) neutralizes the acidic silanol sites, preserving the stereochemical integrity of the anomeric center during flash chromatography[3].

  • pH-Controlled RP-HPLC: For polar sugar nucleotides (e.g., UDP-Araf, UDP-Galf), reverse-phase HPLC is the method of choice. However, standard acidic modifiers (like TFA or formic acid) are strictly contraindicated. Instead, Triethylammonium bicarbonate (TEAB) buffer adjusted precisely to pH 8.0 is utilized to maintain the stability of the pyrophosphate linkage and prevent cyclic phosphate formation[2].

  • Ion Exchange (IEX) & Size Exclusion Chromatography (SEC): For macromolecular furanosylated polysaccharides (e.g., fungal exopolysaccharides), anion-exchange chromatography (e.g., Q Sepharose Fast Flow) effectively separates polymers based on charge density, followed by SEC (e.g., Bio-Gel P4) for size-based resolution[4]. Deprotected small furanosides can also be desalted and purified using Sep-Pak C-18 solid-phase extraction cartridges[5].

Purification Workflow Visualization

PurificationWorkflow Start Crude Furanosylated Reaction Mixture Decision Target Molecule Type? Start->Decision Type1 Protected Furanosides (e.g., Glycosyl Donors) Decision->Type1 Low Polarity Type2 Nucleotides & Phosphates (e.g., UDP-Galf) Decision->Type2 High Polarity, Charged Type3 Furanosyl Polysaccharides (e.g., Arabinogalactans) Decision->Type3 Macromolecular Method1 Normal Phase Chromatography (Deactivated Silica, Et3N) Type1->Method1 Method2 RP-HPLC (TEAB Buffer, pH 8.0) Type2->Method2 Method3 Ion Exchange (Q Sepharose) & SEC (Bio-Gel P4) Type3->Method3

Furanosylated product purification workflow based on molecular properties.

Quantitative Data: Chromatographic Parameters

The following table summarizes the optimized chromatographic parameters required to isolate various classes of furanosylated products successfully.

Target Compound ClassRecommended TechniqueStationary PhaseMobile Phase / EluentCritical Parameter & Causality
Protected Furanosyl Donors Deactivated Normal PhaseSilica Gel (60 Å, 230-400 mesh)Hexane/EtOAc + 1-2% Et3NSilanol Neutralization: Et3N prevents acid-catalyzed anomerization and hydrolysis[3].
UDP-Furanoses (e.g., UDP-Galf) RP-HPLCC18 (5 µm, 100 Å)10 mM TEAB (pH 8.0) / MeCNpH Control: pH 8.0 prevents degradation into furanosyl-1,2-cyclic phosphate[2].
Deprotected Furanosides Solid-Phase ExtractionSep-Pak C-18 CartridgeH2O to MeOH step gradientDesalting: Removes salts post-deprotection prior to sensitive biological assays[5].
Furanosylated Polysaccharides Ion Exchange (IEX)Q Sepharose Fast FlowH2O with NaCl gradient (0.1–0.35 M)Charge Density: Resolves complex exopolysaccharides without structural damage[4].

Validated Experimental Protocols

Protocol 1: Purification of Acid-Sensitive Furanosyl Donors via Deactivated Silica Gel

Objective: Isolate protected furanosyl donors (e.g., thioglycosides or trichloroacetimidates) without inducing anomeric scrambling or hydrolysis.

Step-by-Step Methodology:

  • Column Preparation & Deactivation: Slurry the silica gel in a solvent mixture of Hexane/EtOAc containing 2% (v/v) Triethylamine (Et3N).

    • Causality: The basic amine binds to and neutralizes the acidic silanol (Si-OH) groups on the silica surface, which would otherwise act as a Brønsted acid catalyst for furanoside hydrolysis[3].

  • Equilibration: Pack the column and flush with at least 3 column volumes (CV) of the Et3N-treated solvent. Follow this by flushing with 2 CV of the initial mobile phase (without Et3N) to remove excess free amine, leaving only the surface-bound Et3N.

  • Sample Loading: Dissolve the crude furanosylation reaction mixture in a minimum volume of the initial mobile phase. Apply evenly to the top of the silica bed.

  • Elution: Elute using a gentle step gradient of Hexane to EtOAc.

  • Self-Validating Check: Spot fractions on TLC plates that have been pre-treated with Et3N vapor. Develop and stain using p-anisaldehyde. Pool fractions containing the pure anomer and concentrate under reduced pressure at <30 °C to minimize thermal degradation.

Protocol 2: RP-HPLC Purification of UDP-Furanoses

Objective: Isolate highly polar UDP-furanoses while actively preventing 1,2-cyclic phosphate formation.

Step-by-Step Methodology:

  • Buffer Preparation (Critical Step): Prepare a 10 mM TEAB aqueous solution. Adjust the pH strictly to 8.0 using dilute acetic acid or additional triethylamine.

    • Causality: UDP-furanoses are highly susceptible to intramolecular nucleophilic attack by the 2'-OH on the phosphate group under acidic conditions. Maintaining pH 8.0 actively suppresses this degradation pathway[2].

  • System Equilibration: Equilibrate the preparative C18 column with 100% TEAB buffer (pH 8.0) at a flow rate appropriate for the column dimensions (e.g., 4 mL/min for a semi-prep column).

  • Sample Injection: Dissolve the crude coupling mixture (containing the furanosyl-1-phosphate and UMP derivatives) in the TEAB buffer. Filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Gradient Elution: Run a shallow gradient from 0% to 15% Acetonitrile (MeCN) over 30 minutes. UDP-furanoses typically elute before unreacted protected precursors due to their high polarity.

  • Fraction Collection & Lyophilization: Collect peaks monitored at 254 nm (uridine absorbance). Immediately freeze the pooled fractions in liquid nitrogen and lyophilize to prevent aqueous degradation over time.

    • Self-Validating Check: Re-dissolve a small aliquot of the lyophilized powder in D2O and confirm the structural integrity via 31P-NMR. The presence of the characteristic pyrophosphate doublet of doublets confirms success, while the absence of a cyclic phosphate singlet validates the pH-controlled purification.

References

  • Source: nih.
  • Title: Efficient Synthesis of UDP-Furanoses via 4,5-Dicyanoimidazole(DCI)
  • Source: nih.
  • Source: google.
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Glycosylation Technical Support Center: Troubleshooting Tetrahydrofuran (THF) Systems

Welcome to the Glycosylation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific, yet notoriously challenging, environment of tetrahydrofuran (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Glycosylation Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the highly specific, yet notoriously challenging, environment of tetrahydrofuran (THF)-based glycosylations.

While solvents like dichloromethane (DCM) and acetonitrile (MeCN) dominate routine synthesis, ethereal solvents like THF are highly valued for their unique stereodirecting properties. By coordinating with the oxocarbenium ion, THF forms an equatorially oriented oxonium intermediate that typically forces the incoming acceptor to attack from the axial face, favoring 1,2-cis ( α ) glycosides[1]. However, this same coordination makes THF highly susceptible to destructive side reactions.

Below, we break down the causality behind these failures, provide a self-validating protocol to bypass them, and answer the most frequent troubleshooting questions.

Part 1: Troubleshooting Common THF Side Reactions (FAQs)

Q1: I am seeing a mass corresponding to "Donor + 72 Da" (or multiples thereof) in my LC-MS. What is this side product?

Root Cause (The Causality): You are observing THF solvent incorporation via ring-opening . When the highly electrophilic oxocarbenium ion is trapped by THF, the resulting glycosyl-THF oxonium intermediate contains a positively charged oxygen atom. This draws electron density away from the adjacent carbons on the THF ring, making them highly electrophilic. If your glycosyl acceptor is sterically hindered or poorly nucleophilic, an alternative nucleophile (such as a halide counterion or the acceptor itself) will attack the α -carbon of the THF ring instead of the anomeric center. This cleaves the THF ring, forming a 4-substituted butyl glycoside adduct (+72 Da for the incorporated C4​H8​O unit)[2].

Resolution:

  • Lower the temperature: Reduce the reaction temperature to -50 °C. This lowers the kinetic energy of the system, preventing the intermediate from overcoming the activation energy barrier required for THF ring cleavage.

  • Change the Promoter: Avoid harsh Lewis acids (e.g., high concentrations of TMSOTf or Tf 2​ O). Switch to milder, synergistic systems like BF 3​ ·Et 2​ O[2].

Q2: My reaction mixture turned highly viscous, and the yield of my glycoside is near zero. What happened?

Root Cause: Cationic polymerization of THF. Strong promoters can initiate a cascade reaction. If a second THF molecule attacks the activated glycosyl-THF oxonium intermediate (instead of your acceptor), it triggers a chain reaction of cationic ring-opening polymerization[3]. This rapidly consumes the solvent, creating polytetrahydrofuran (pTHF) and trapping your precious donor in a polymeric matrix.

Resolution:

  • Strictly control the stoichiometry of your Lewis acid (use catalytic amounts, e.g., 0.1 – 0.4 eq).

  • Ensure your reaction is strictly anhydrous; trace water can selectively promote undesired SN​1 pathways and exacerbate side reactions[4].

Q3: My THF-mediated glycosylation was supposed to be α -selective, but I am getting a mixture or predominantly β -glycosides. Why?

Root Cause: Stereoselectivity in THF is highly dynamic. While the "ether effect" generally dictates α -selectivity at warmer temperatures[1], recent breakthroughs have demonstrated that at low temperatures (e.g., -50 °C), the specific combination of THF and BF 3​ ·Et 2​ O exhibits a strong synergistic β -directing effect[2]. Furthermore, if your donor possesses a participating protecting group (like an ester) at the C-2 position, neighboring group participation will entirely override the solvent effect, forcing a 1,2-trans ( β ) outcome[5].

Resolution:

  • Verify C-2 Protecting Groups: Ensure you are using a non-participating group (e.g., benzyl ether or azide) at C-2 if you desire α -selectivity.

  • Leverage the Temperature: If you require β -selectivity without C-2 participation, utilize the BF 3​ ·Et 2​ O/THF system at -50 °C.

Part 2: Visualizing the Mechanistic Pathways

To understand how to control the reaction, you must visualize the competing pathways. The diagram below illustrates how the THF-coordinated intermediate acts as a critical junction between your desired product and catastrophic side reactions.

G Oxo Oxocarbenium Ion THF_Coord THF-Coordinated Intermediate (Equatorial Oxonium) Oxo->THF_Coord THF Solvent Alpha_Prod 1,2-cis (alpha) Glycoside (Desired) THF_Coord->Alpha_Prod Acceptor Attack (Axial Face) Ring_Open THF Ring-Opening (Side Reaction) THF_Coord->Ring_Open Nucleophilic Attack on THF Carbon Butyl_Glyc 4-Substituted Butyl Glycoside Ring_Open->Butyl_Glyc Acceptor/Halide Attack Polymer Polytetrahydrofuran (pTHF) Ring_Open->Polymer Cationic Polymerization

Mechanistic divergence in THF-mediated glycosylation showing desired pathways vs. side reactions.

Part 3: Quantitative Solvent Comparison Data

Understanding how THF compares to other common solvents is critical for experimental design. The table below summarizes the directing effects and primary failure modes of standard glycosylation solvents.

SolventDielectric Constant ( ε )Typical Directing Effect (Non-participating C2)Primary Side Reactions / Drawbacks
Dichloromethane (DCM) 8.9Non-directing (Yields α / β mixtures)Minimal; occasional halide incorporation
Acetonitrile (MeCN) 37.5 β -directing (via axial nitrilium ion)Ritter-type reactions, orthoester formation
Diethyl Ether (Et 2​ O) 4.3 α -directing (via equatorial oxonium ion)Highly sluggish reaction rates
Tetrahydrofuran (THF) 7.5 α -directing (RT) / β -directing (-50 °C)Ring-opening, Butyl glycosides, Polymerization

Part 4: Self-Validating Experimental Protocol

To harness the power of THF while completely suppressing ring-opening and polymerization, we recommend the optimized BF 3​ ·Et 2​ O/THF protocol[2].

Why is this protocol self-validating? The methodology relies on strict thermal gating. By maintaining the reaction at -50 °C, the thermal energy remains strictly below the threshold required for THF ring cleavage. Furthermore, the mandatory cold quench step ensures the Lewis acid is entirely neutralized before the system warms up, making post-reaction polymerization physically impossible.

Step-by-Step Methodology: Stereoselective Glycosylation in THF
  • Azeotropic Drying: Flame-dry a Schlenk flask under argon. Add the glycosyl trichloroacetimidate donor (1.0 eq) and the glycosyl acceptor (1.2 eq). Co-evaporate the mixture with anhydrous toluene (3 x 5 mL) to remove trace water.

  • Solvation: Dissolve the dried mixture in strictly anhydrous THF to achieve a 0.05 M concentration.

  • Thermal Gating (Critical): Submerge the flask in a dry ice/acetone bath maintained precisely at -50 °C. Do not allow the temperature to rise above -40 °C at any point during activation.

  • Activation: Dropwise add BF 3​ ·Et 2​ O (0.4 eq). Stir the reaction at -50 °C for 1 to 2 hours. Monitor conversion via TLC.

  • Cold Quenching (Self-Validation Step): Once the donor is consumed, quench the reaction by adding triethylamine (Et 3​ N, 1.0 eq) directly into the -50 °C bath. Do not remove the flask from the cold bath until the base is fully mixed.

  • Workup: Warm the neutralized mixture to room temperature, dilute with DCM, wash with saturated aqueous NaHCO 3​ , dry over Na 2​ SO 4​ , and concentrate for column chromatography.

Workflow Step1 1. Azeotropic Drying (Removes H2O) Step2 2. Dissolve in Dry THF (Donor + Acceptor) Step1->Step2 Step3 3. Precise Cooling (-50 °C) Step2->Step3 Step4 4. Lewis Acid Activation (BF3·Et2O, 0.4 eq) Step3->Step4 Step5 5. Cold Quenching (Et3N at -50 °C) Step4->Step5 Step6 6. Workup & Purification (Yields pure glycoside) Step5->Step6

Step-by-step workflow for optimized THF-based glycosylation preventing solvent polymerization.

References

  • Controlling the stereoselectivity of glycosylation via solvent effects Source: Canadian Journal of Chemistry URL
  • Source: Green Chemistry (RSC Publishing)
  • Gold(I)
  • Source: PMC (National Institutes of Health)
  • Artificial Intelligence for Predicting Stereoselectivity in Glycosylation Chemistry Source: CCS Chemistry URL

Sources

Reference Data & Comparative Studies

Validation

Overcoming the Crystallization Bottleneck: A Comparative Guide to X-Ray Structural Elucidation of Substituted Tetrahydrofurans

As a Senior Application Scientist specializing in structural elucidation, I frequently confront the unique physical challenges posed by substituted tetrahydrofurans (THFs). These cyclic ethers are ubiquitous structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in structural elucidation, I frequently confront the unique physical challenges posed by substituted tetrahydrofurans (THFs). These cyclic ethers are ubiquitous structural motifs in high-value natural products (such as lignans and annonaceous acetogenins) and FDA-approved pharmaceuticals[1]. Establishing their absolute stereochemistry is a critical regulatory and scientific requirement.

However, highly substituted THFs are notoriously difficult to crystallize. They frequently present as volatile liquids, viscous oils, or amorphous solids at room temperature. While NMR and Vibrational Circular Dichroism (VCD) provide valuable heuristic data, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous absolute configuration assignment via anomalous dispersion[2].

This guide objectively compares three leading methodologies for the crystallographic elucidation of substituted THFs: Traditional Chiral Derivatization , the Crystalline Sponge Method (CSM) , and the emerging Microcrystal Electron Diffraction (MicroED) approach.

Comparative Analysis of Crystallographic Strategies

Strategy A: Traditional Chiral Derivatization & Co-Crystallization

When a THF molecule refuses to crystallize natively[3], we must alter its physical properties.

  • Mechanism: Covalent attachment of a heavy-atom chiral auxiliary (e.g., camphorsulfonyl chloride) or formation of a chiral salt to a reactive handle (e.g., -OH, -NH2) on the THF ring.

  • Causality: The introduction of a heavy atom (like Bromine or Iodine) significantly enhances the resonant scattering signal (anomalous dispersion) when exposed to Cu Kα or Mo Kα radiation[2]. This drives the Flack parameter close to zero with low standard uncertainty. Furthermore, the known stereocenter of the chiral auxiliary acts as an internal reference, locking the relative configuration of the entire molecule.

  • Performance: Highly reliable, but fundamentally limited to THFs possessing reactive functional groups. It also requires extensive solvent screening to grow diffraction-quality crystals (>50 µm).

Strategy B: The Crystalline Sponge Method (CSM)

Pioneered by Makoto Fujita, this method revolutionized the analysis of liquid organics[4].

  • Mechanism: Non-covalent encapsulation of liquid or oily THF guests into the pores of a pre-synthesized Metal-Organic Framework (MOF), typically {[(ZnI2)3(tpt)2]·x(solvent)}n[4].

  • Causality: The MOF acts as a host matrix. The target THF diffuses into the pores and is ordered via weak intermolecular interactions (CH-π, dipole-dipole). Because the MOF framework natively contains heavy atoms (Zinc, Iodine), it provides the necessary anomalous dispersion to determine the absolute configuration of the trapped guest without covalent modification[4].

  • Performance: Ideal for inert, non-functionalized THFs. However, highly polar solvents or the THF motif itself can sometimes coordinate with the Zn2+ nodes, degrading the sponge. Advanced solvent-exchange protocols mitigate this issue[5].

Strategy C: Microcrystal Electron Diffraction (MicroED) via Chiral Salts
  • Mechanism: Utilizing a Transmission Electron Microscope (TEM) to collect diffraction data from sub-micron (nanocrystalline) powders[6].

  • Causality: Electrons interact with matter much more strongly than X-rays, allowing data collection from crystals a billion times smaller than those needed for SC-XRD. Because dynamical scattering in MicroED complicates direct absolute structure determination (Flack parameter equivalent), the THF is co-crystallized with an enantiopure chiral counterion (e.g., D-malic acid). The known stereocenter anchors the relative configuration, thereby defining the absolute stereochemistry of the THF[6].

  • Performance: Unmatched for samples that only yield microcrystalline powders, bypassing months of macroscopic crystal optimization.

Workflow Visualization

G Start Substituted THF Sample CheckState Physical State? Start->CheckState Solid Crystalline Solid CheckState->Solid Liquid Liquid / Oil / Amorphous CheckState->Liquid DirectXRD Direct SC-XRD Solid->DirectXRD >50 µm MicroED MicroED (Nanocrystals) Solid->MicroED <1 µm CheckFG Reactive Functional Group? Liquid->CheckFG HasFG Yes (-OH, -NH2) CheckFG->HasFG NoFG No (Inert Ether) CheckFG->NoFG Deriv Chiral Derivatization HasFG->Deriv CSM Crystalline Sponge Method NoFG->CSM

Decision matrix for selecting the optimal crystallographic technique for substituted THFs.

Quantitative Performance Comparison

ParameterTraditional Derivatization / SC-XRDCrystalline Sponge Method (CSM)MicroED (Chiral Salt)
Sample State Required Single Crystal (>50 µm)Liquid, Oil, or AmorphousNanocrystalline Powder (<1 µm)
Sample Quantity >1 mg~1-5 µg<100 ng
Preparation Time Weeks to Months2 to 7 DaysHours to Days
Absolute Config. Source Intrinsic Anomalous DispersionHost Framework (Zn/I) Anomalous SignalKnown Chiral Counterion
Primary Limitation Crystallizability of the THFPore Size / Solvent CompatibilityRequires TEM / Dynamical Scattering

Self-Validating Experimental Protocol: The CSM for Liquid THFs

When dealing with a non-functionalized, liquid substituted THF, the Crystalline Sponge Method is the most elegant solution. Below is a field-proven, self-validating protocol designed to prevent framework degradation.

Phase 1: MOF Synthesis & Solvent Conditioning
  • Synthesis: Synthesize {[(ZnI2)3(tpt)2]·x(solvent)}n via slow diffusion of a methanol solution of ZnI2 into a nitrobenzene solution of tpt[4].

  • Solvent Exchange (Critical Step): Exchange the mother liquor with MTBE (methyl tert-butyl ether).

    • Causality: Direct soaking in neat THF or highly polar solvents can displace the tpt ligand, degrading the Zn2+ framework. MTBE strikes the perfect balance of polarity to solubilize the THF guest without destroying the sponge[5].

Phase 2: Guest Encapsulation
  • Preparation: Dilute 5 µL of the liquid substituted THF in 50 µL of MTBE.

  • Incubation: Add a single MOF crystal to the solution and incubate at 50°C for 24-48 hours.

    • Causality: Mild heating increases pore dynamics, allowing the bulky substituted THF to navigate the 1D channels and thermodynamically settle into the most stable host-guest conformation[5].

Phase 3: Self-Validation & Data Collection
  • Validation Check: Mount the crystal under a cryo-stream (100 K) and perform a rapid unit-cell determination.

    • System Validation: A successful guest exchange typically results in a measurable shift in the unit cell volume (e.g., expansion or contraction by 2-5%) compared to the empty MTBE-solvated sponge. If the cell matches the empty sponge exactly, encapsulation failed, and incubation must be extended.

  • Data Collection: Proceed with full sphere data collection using Cu Kα radiation to maximize the anomalous signal from the iodine atoms, allowing for precise Flack parameter calculation[2].

G MOF Synthesize MOF [ZnI2(tpt)2] Solvent Solvent Exchange (MTBE) MOF->Solvent Soak Guest Incubation (THF Analyte) Solvent->Soak Mount Cryo-Mounting & SC-XRD Soak->Mount Solve Structure Solution & Flack Parameter Mount->Solve

Step-by-step mechanistic workflow of the Crystalline Sponge Method for liquid analytes.

Conclusion

For substituted tetrahydrofurans, the choice of crystallographic technique is dictated by the molecule's physical state and functional group availability. While traditional derivatization remains robust for functionalized THFs, the Crystalline Sponge Method offers an unparalleled, non-destructive pathway for volatile liquids and oils. Conversely, if your sample crashes out as a stubborn microcrystalline powder, MicroED combined with chiral salt formation provides a rapid, definitive solution for absolute stereochemistry.

References

  • The Crystalline Sponge Method: A Solvent-Based Strategy to Facilitate Noncovalent Ordered Trapping of Solid and Liquid Organic Compounds Source: nih.gov URL:[Link]

  • Gymnothelignans A–O: Conformation and Absolute Configuration Analyses of Lignans Bearing Tetrahydrofuran from Gymnotheca chinensis Source: acs.org URL:[Link]

  • Determination of absolute configuration using X-ray diffraction Source: researchgate.net URL:[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Source: rsc.org URL:[Link]

  • Advanced crystallography for structure determination of natural products Source: rsc.org URL:[Link]

  • Borane-catalyzed stereoselective synthesis of cyclic ethers via reductive cycloetherification of diketones Source: chemrxiv.org URL:[Link]

Sources

Validation

Enantiomeric Purity Analysis of Chiral Tetrahydrofuran Derivatives: A Comparative Methodological Guide

Introduction: The Analytical Challenge of Chiral THFs Tetrahydrofuran (THF) rings are ubiquitous structural motifs in modern pharmacophores, serving as critical elements in macrolides, polyether antibiotics, and antiretr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Chiral THFs

Tetrahydrofuran (THF) rings are ubiquitous structural motifs in modern pharmacophores, serving as critical elements in macrolides, polyether antibiotics, and antiretroviral drugs. A prominent example is the bis-THF intermediate used in the synthesis of the HIV protease inhibitor Darunavir, which requires strict stereochemical control to ensure therapeutic efficacy[1]. As the pharmaceutical industry increasingly shifts toward single-enantiomer therapeutics, the demand for robust, high-throughput enantiomeric purity analysis has never been higher.

Analyzing chiral THF derivatives presents unique physicochemical hurdles. Unlike heavily conjugated aromatic systems, many aliphatic THFs lack a strong UV chromophore, rendering standard UV detection at 254 nm ineffective. Consequently, analysts must rely on low-wavelength UV (e.g., 210 nm) or universal detectors such as Evaporative Light Scattering Detectors (ELSD) and Mass Spectrometry (MS)[2]. Furthermore, the conformational flexibility of the THF ring (rapidly interconverting between envelope and half-chair conformations) can lead to sluggish mass transfer kinetics on the chiral stationary phase (CSP), often resulting in broad, tailing peaks in traditional Normal-Phase HPLC.

Comparative Modality Analysis

To achieve baseline resolution ( Rs​≥1.5 ) of THF enantiomers, four primary analytical modalities are typically evaluated. Table 1 summarizes their comparative advantages and operational causality.

Table 1: Comparison of Analytical Modalities for Chiral THF Derivatives
Analytical ModalityPrimary Application for THFsDetection CompatibilityResolution SpeedEnvironmental Impact / Solvent Use
Chiral SFC Broad-spectrum analysis; highly efficient for polar/non-polar THFs.UV (low λ ), MS, ELSD, CADVery Fast (< 5 min)Low (Uses supercritical CO2​ )
Chiral HPLC Standard pharmaceutical QC; preparative scale-up.UV, RI, ELSD, MSModerate (15–30 min)High (Hexane/IPA or Aqueous)
Chiral GC Highly volatile, low-MW THF intermediates (e.g., bis-THF alcohol).FID, MSFast (10–20 min)Very Low (Carrier gas only)
Chiral NMR Bulk purity analysis without chromatographic separation.NMR (requires shift reagents)Slow (Setup/Acquisition)Moderate (Deuterated solvents)

Note: While NMR utilizing chiral lanthanide shift reagents is effective for bulk preparative monitoring, it lacks the Limit of Quantitation (LOQ) required for trace impurity analysis (<0.1%) in final drug substances[3].

Decision Matrix for Method Selection

The selection of an analytical modality should be driven by the volatility and chromophoric properties of the specific THF derivative. The logic flow below illustrates the decision-making process for a Senior Application Scientist.

G Start Chiral THF Analyte Volatile High Volatility & Thermal Stability? Start->Volatile GC Chiral GC (High Res, MS/FID) Volatile->GC Yes Chromophore Strong UV Chromophore? Volatile->Chromophore No UV UV Detection (210-254 nm) Chromophore->UV Yes NoUV Universal Detection (ELSD, CAD, MS) Chromophore->NoUV No Liquid Liquid/Supercritical Phase UV->Liquid NoUV->Liquid SFC Chiral SFC (Primary: Fast, Green) Liquid->SFC Screen First HPLC Chiral HPLC (Secondary: High Prep Scale) Liquid->HPLC Screen Second NMR Chiral NMR (Shift Reagents) (Bulk Purity Only) Liquid->NMR No Chrom. Method

Decision matrix for selecting enantiomeric purity analysis modalities for chiral THFs.

Mechanistic Causality: Why Polysaccharide CSPs?

For both HPLC and Supercritical Fluid Chromatography (SFC), 4[4]. The causality behind their success lies in their supramolecular structure. The polymer chains (amylose or cellulose) form a helical chiral groove. While aliphatic THFs lack π−π stacking capabilities, their ethereal oxygen acts as a potent hydrogen bond acceptor. This oxygen interacts stereoselectively with the amide (NH) protons of the carbamate linkages on the CSP. The differential steric fit of the (R) vs. (S) enantiomers within this helical groove drives the chromatographic resolution.

Self-Validating Experimental Protocol: HPLC vs. SFC

To demonstrate the practical application of these principles, the following protocol outlines the enantiomeric purity analysis of a model UV-active THF derivative, 2[2]. This protocol is designed as a self-validating system, ensuring that any reported enantiomeric excess ( ee ) is an artifact of the sample's true purity, not a transient instrumental failure.

Phase 1: System Suitability Testing (SST) & Blank Verification

Before analyzing the unknown sample, the system's chiral recognition capability must be proven.

  • SST Injection: Prepare a 1.0 mg/mL solution of racemic 1-(tetrahydrofuran-2-yl)ethanone in the mobile phase diluent. Inject the racemate.

  • Validation Criteria: The system is only deemed suitable if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥2.0 , and the tailing factor ( Tf​ ) for both peaks is ≤1.5 . This isolates the causality of separation to the column chemistry.

  • Blank Verification: Inject a blank sample (pure diluent) to confirm the absence of ghost peaks or carryover at the established retention times.

Phase 2: Sample Analysis (Orthogonal Method Comparison)

We compare two optimized methods for the same analyte to highlight the kinetic advantages of SFC.

Method A: Normal-Phase Chiral HPLC

  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralcel OD-H, 250 x 4.6 mm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Mechanism: Hexane acts as a weak eluent, forcing the THF oxygen to hydrogen-bond with the CSP. Isopropanol acts as a polar modifier to elute the compounds and prevent excessive retention.

Method B: Chiral SFC

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H, 250 x 4.6 mm).

  • Mobile Phase: Supercritical CO2​ / Methanol (85:15 v/v).

  • Flow Rate: 3.0 mL/min.

  • Backpressure: 120 bar.

  • Detection: UV at 210 nm.

  • Mechanism: Supercritical CO2​ mimics the non-polar nature of hexane but possesses gas-like diffusivity. This flattens the van Deemter curve, allowing for a 3x increase in flow rate without sacrificing theoretical plates or generating prohibitive backpressure,5[5].

Table 2: Quantitative Performance Metrics for 1-(tetrahydrofuran-2-yl)ethanone Analysis
ParameterMethod A: Chiral HPLC (Normal Phase)Method B: Chiral SFC
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol (90:10 v/v) CO2​ / Methanol (85:15 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
System Backpressure ~60 bar120 bar (Controlled via BPR)
Analysis Time 18.5 min4.2 min
Resolution ( Rs​ ) 2.43.8
Solvent Waste 18.5 mL organic solvent / run0.63 mL organic solvent / run

Conclusion

While Normal-Phase HPLC remains a reliable workhorse for the enantiomeric purity analysis of chiral THF derivatives, Chiral SFC provides a demonstrably superior alternative. By leveraging the favorable mass transfer kinetics of supercritical fluids, SFC reduces analysis time by over 75% and virtually eliminates hazardous solvent waste, making it the optimal choice for high-throughput pharmaceutical development. For highly volatile, underivatized intermediates—such as the Darunavir bis-THF alcohol—Chiral GC remains a highly effective orthogonal gold standard[1].

References

  • Application Note: Chiral HPLC Analysis of (S)-1-(tetrahydrofuran-2-yl)ethanone, Benchchem,
  • Biocatalytic Resolution of Bis-tetrahydrofuran Alcohol, Organic Process Research & Development (ACS Public
  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities..., MDPI,
  • Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases, Chrom
  • Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents...

Sources

Comparative

High-Performance Liquid Chromatography Methods for Furanoside Separation: A Comparative Guide

As drug development increasingly focuses on nucleoside analogs, glycosylated natural products, and complex carbohydrates, the precise analytical separation of furanosides—five-membered ring sugar derivatives—has become a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on nucleoside analogs, glycosylated natural products, and complex carbohydrates, the precise analytical separation of furanosides—five-membered ring sugar derivatives—has become a critical bottleneck. Due to their extreme hydrophilicity, lack of inherent chromophores, and propensity for anomeric interconversion, furanosides challenge the limits of traditional chromatographic techniques.

This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) column chemistries and methodologies for furanoside separation. By dissecting the mechanistic causality behind retention behaviors, we provide researchers with self-validating protocols to ensure robust, reproducible analytical workflows.

Mechanistic Insights: The Furanoside Challenge

Furanosides, such as arabinofuranosides and ribofuranosides, are characterized by a dense array of hydroxyl groups arrayed around a flexible five-membered tetrahydrofuran ring. This structural reality dictates two primary analytical challenges:

  • Extreme Polarity: Underivatized furanosides exhibit poor retention on standard alkyl-bonded reversed-phase (RP) columns. In typical aqueous-organic gradients, they co-elute in the void volume, making accurate quantification impossible[1].

  • Anomeric Interconversion (Mutarotation): In aqueous solutions, free reducing sugars dynamically interconvert between α and β anomers, as well as between furanose and pyranose forms. This dynamic equilibrium manifests chromatographically as severe peak broadening or split peaks, destroying resolution[2].

To overcome these barriers, analytical scientists must choose between derivatizing the analyte to increase hydrophobicity and stabilize the anomeric center, or utilizing specialized stationary phases like Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitized Carbon (PGC)[3].

HPLC_Selection Start Furanoside Sample Q1 Is the analyte derivatized (e.g., permethylated)? Start->Q1 RP Reversed-Phase (C18) Gradient: Low to High Organic Q1->RP Yes (Hydrophobic) Q2 Are isomers present (alpha/beta, furanose/pyranose)? Q1->Q2 No (Highly Polar) HILIC HILIC Column Gradient: High Organic to Aqueous Q2->HILIC No PGC Porous Graphitized Carbon (PGC) Excellent Isomer Resolution Q2->PGC Yes

Figure 1: Decision matrix for selecting HPLC methodologies for furanoside separation.

Column Performance & Alternative Comparison

The selection of the stationary phase fundamentally alters the retention mechanism. Below is a comparative synthesis of the three dominant approaches for furanoside analysis.

Reversed-Phase (C18)

While 1[1], it remains the gold standard if the furanoside is derivatized. For example, converting parent arabinosides into methyl arabinosides via anhydrous methanolysis locks the anomeric configuration, preventing interconversion and yielding significantly sharper chromatograms on C18 columns[2].

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier choice for underivatized furanosides. It employs a polar stationary phase (e.g., amide, zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The retention mechanism is dual-faceted: analytes partition into an immobilized water layer on the silica surface while simultaneously undergoing hydrogen bonding and electrostatic adsorption with the stationary phase[4]. This mechanism provides excellent retention for polar metabolites like uracil 1- β -D-arabinofuranoside[4].

Porous Graphitized Carbon (PGC)

PGC columns offer a unique retention mechanism driven by hydrophobic interactions and electronic induction (polarizability) of the graphite surface. PGC is uniquely capable of resolving closely related structural isomers, including α / β anomers and furanoside/pyranoside positional isomers, without prior derivatization[3].

Data Summary: Column Comparison
Performance MetricReversed-Phase (C18)HILIC (Zwitterionic/Amide)Porous Graphitized Carbon (PGC)
Primary Retention Mechanism Hydrophobic partitioningHydrophilic partitioning & AdsorptionHydrophobic & Electronic induction
Suitability for Underivatized Poor (Elutes in void volume)Excellent (Strong retention)Excellent (Strong retention)
Isomeric Resolution LowModerateHigh (Resolves α / β anomers)
Need for Derivatization High (e.g., Permethylation)NoneNone
Typical Mobile Phase H₂O AcetonitrileAcetonitrile H₂OH₂O Acetonitrile

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes a System Suitability Test (SST) that establishes a causal link between the chromatographic parameters and the physical readiness of the system. If the SST fails, the causality is clear (e.g., column degradation, mobile phase preparation error), and unknown samples must not be run.

HILIC_Mechanism MobilePhase Mobile Phase (High ACN, Low H2O) WaterLayer Immobilized Water Layer (Partitioning) MobilePhase->WaterLayer Water Enrichment StationaryPhase Polar Stationary Phase (Zwitterionic/Amide) WaterLayer->StationaryPhase Surface Adsorption Analyte Polar Furanoside (e.g., Ribofuranoside) Analyte->MobilePhase Injection Analyte->WaterLayer Hydrophilic Partitioning Analyte->StationaryPhase H-Bonding / Electrostatics

Figure 2: Dual retention mechanism of polar furanosides on a HILIC stationary phase.
Protocol 1: HILIC Separation of Underivatized Ribofuranosides

Designed for the quantification of highly polar cytostatics and natural nucleoside analogs (e.g., uracil 1- β -D-arabinofuranoside)[4].

1. Materials & Setup

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC, 150 × 4.6 mm, 5 µm). Causality: The zwitterionic surface provides a strong hydration layer for optimal partitioning.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH 5.8).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

2. Gradient Elution Profile

  • 0–2 min: 90% B (Isocratic hold to establish partitioning equilibrium)

  • 2–15 min: Linear gradient to 50% B (Increasing water elutes strongly retained polar furanosides)

  • 15–18 min: Hold at 50% B

  • 18–25 min: Return to 90% B and re-equilibrate. Critical Step: HILIC columns require at least 10 column volumes for re-equilibration of the water layer.

3. Self-Validation (System Suitability Test)

  • Action: Inject a standard mixture containing Uracil and Uracil 1- β -D-arabinofuranoside.

  • Validation Gate: The system is validated ONLY IF :

    • Retention factor ( k′ ) of the furanoside is ≥3.0 (Proves the water layer is successfully immobilized).

    • Resolution ( Rs​ ) between Uracil and the furanoside is ≥2.5 .

    • Peak tailing factor ( Tf​ ) is ≤1.3 (Higher tailing indicates secondary interactions due to insufficient buffer concentration).

Protocol 2: RP-HPLC of Derivatized Arabinofuranosides

Designed for complex matrices where derivatization is utilized to prevent anomeric interconversion, such as analyzing2[2].

1. Sample Pre-treatment (Anhydrous Methanolysis)

  • Action: Treat the polysaccharide sample with anhydrous methanolic HCl.

  • Causality: This cleaves the arabinosyl units and simultaneously forms stable 1-O-methyl arabinosides. By locking the anomeric carbon, the α⇌β interconversion is halted, preventing the formation of broad, unquantifiable humps during chromatography[2].

2. Materials & Setup

  • Column: High-density C18 (e.g., Waters XBridge C18, 250 × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

3. Gradient Elution Profile

  • 0–5 min: 5% B

  • 5–25 min: Linear gradient to 40% B

  • 25–30 min: Linear gradient to 95% B (Column wash)

  • 30–35 min: Return to 5% B.

4. Self-Validation (System Suitability Test)

  • Action: Inject a standard of Methyl 5-O-feruloyl arabinofuranoside.

  • Validation Gate: The system is validated ONLY IF :

    • The analyte elutes as a single, sharp peak (Proves complete derivatization and absence of mutarotation).

    • Theoretical plates ( N ) ≥10,000 (Confirms column bed integrity).

Conclusion

The successful separation of furanosides requires a deliberate departure from default analytical habits. While Reversed-Phase C18 columns are adequate for derivatized, hydrophobic furanoside analogs, they fail against native, highly polar species. For underivatized furanosides, HILIC provides superior retention through hydrophilic partitioning, while PGC stands unmatched for the resolution of subtle anomeric and positional isomers. By implementing the self-validating protocols outlined above, laboratories can ensure rigorous, reproducible data in their carbohydrate and nucleoside drug development pipelines.

References

  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Source: d-nb.

Sources

Validation

A Researcher's Guide to Mass Spectrometry Analysis of Glycosylation Reaction Products

For researchers, scientists, and drug development professionals, a comprehensive understanding of protein glycosylation is paramount. This post-translational modification is critical to protein folding, function, and sta...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of protein glycosylation is paramount. This post-translational modification is critical to protein folding, function, and stability, with aberrant glycosylation implicated in numerous diseases, including cancer and inflammatory disorders.[1][2] Mass spectrometry (MS) has emerged as the cornerstone technology for the detailed characterization of glycosylation, offering unparalleled sensitivity and structural insight.[3][4] This guide provides an in-depth comparison of MS-based methodologies for analyzing glycosylation reaction products, supported by experimental data and protocols to empower your research.

The Analytical Challenge: Unraveling Glycosylation's Complexity

The analysis of glycoproteins presents significant challenges due to the inherent heterogeneity of glycosylation. This complexity arises from two main factors:

  • Macroheterogeneity: The variable occupancy of potential glycosylation sites on a protein.[5]

  • Microheterogeneity: The attachment of multiple different glycan structures to a single glycosylation site.[5]

This intricate diversity necessitates powerful analytical techniques that can identify the site of glycosylation, elucidate the structure of the attached glycans, and quantify the relative abundance of different glycoforms. Mass spectrometry, with its high sensitivity and ability to analyze complex mixtures, is uniquely suited to this task.[6][7]

Strategic Approaches to Glycosylation Analysis

Two primary strategies dominate the MS-based analysis of glycosylation: the "glycomics" approach and the "glycoproteomics" approach.[8]

  • Glycomics: This method focuses on the analysis of glycans that have been enzymatically or chemically released from the protein backbone. This approach is powerful for determining the overall glycan profile of a sample.[3]

  • Glycoproteomics: This strategy analyzes intact glycopeptides, providing information on the specific site of glycosylation and the structure of the attached glycan in a single experiment.[6][8] This is crucial for understanding how specific glycoforms at particular sites influence protein function.

The choice between these approaches depends on the specific research question. If the goal is to understand the global changes in glycosylation, a glycomics workflow may be sufficient. However, to link specific glycan structures to protein function, a glycoproteomics approach is essential.

Glycosylation_Analysis_Approaches cluster_0 Sample Preparation cluster_1 Analytical Strategy cluster_2 Key Steps cluster_3 Information Obtained Protein_Mixture Glycoprotein Sample Glycomics Glycomics Approach Protein_Mixture->Glycomics Glycoproteomics Glycoproteomics Approach Protein_Mixture->Glycoproteomics Release Glycan Release (e.g., PNGase F) Glycomics->Release Proteolysis Proteolytic Digestion (e.g., Trypsin) Glycoproteomics->Proteolysis Glycan_Profile Overall Glycan Profile Release->Glycan_Profile Enrichment Glycopeptide Enrichment Proteolysis->Enrichment Site_Specific_Info Site-Specific Glycan Structure Enrichment->Site_Specific_Info Fragmentation_Techniques Glycopeptide_Ion Intact Glycopeptide Ion CID_HCD CID / HCD Glycopeptide_Ion->CID_HCD ETD ETD Glycopeptide_Ion->ETD EThcD EThcD Glycopeptide_Ion->EThcD Glycan_Fragments Glycan Fragments (B, Y, Oxonium ions) CID_HCD->Glycan_Fragments Peptide_Fragments_by Peptide Fragments (b, y ions) CID_HCD->Peptide_Fragments_by Peptide_Fragments_cz Peptide Fragments (c, z ions) ETD->Peptide_Fragments_cz Intact_Glycan_Peptide Intact Glycan on Peptide Fragment ETD->Intact_Glycan_Peptide Comprehensive_Fragments Comprehensive Glycan and Peptide Fragments EThcD->Comprehensive_Fragments N_Glycan_Workflow Start Glycoprotein Sample Denature Denaturation, Reduction, Alkylation Start->Denature Digest Trypsin Digestion Denature->Digest Split Analysis Type? Digest->Split Enrich Glycopeptide Enrichment (HILIC) Split->Enrich Glycoproteomics Release PNGase F Glycan Release Split->Release Glycomics LCMS_GP LC-MS/MS (HCD/ETD/EThcD) Enrich->LCMS_GP Data_GP Glycoproteomics Data Analysis LCMS_GP->Data_GP Permethylate Permethylation Release->Permethylate MALDI MALDI-TOF MS Permethylate->MALDI Data_G Glycomics Data Analysis MALDI->Data_G

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
Reactant of Route 2
(3R,4R)-2-(hydroxymethyl)tetrahydrofuran-2,3,4-triol
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